4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline

LogP Lipophilicity Drug-likeness

4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline (CAS 750597-51-4) is an ortho-alkenylated arylamine featuring a para-methoxy group and a 2-methylprop-1-en-1-yl substituent on the aniline core, with molecular formula C₁₁H₁₅NO and exact mass 177.115 g/mol. It belongs to a class of substituted anilines synthesized via a magnesium alkylidene carbenoid-mediated direct ortho-alkenylation reaction, a method that installs the alkenyl moiety without requiring pre-functionalization of the aromatic ring.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 750597-51-4
Cat. No. B12532838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline
CAS750597-51-4
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC(=CC1=C(C=CC(=C1)OC)N)C
InChIInChI=1S/C11H15NO/c1-8(2)6-9-7-10(13-3)4-5-11(9)12/h4-7H,12H2,1-3H3
InChIKeyLMSWJQIUSYDGBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline (CAS 750597-51-4): Ortho-Alkenylated Arylamine Building Block for Precision Synthesis and SAR Exploration


4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline (CAS 750597-51-4) is an ortho-alkenylated arylamine featuring a para-methoxy group and a 2-methylprop-1-en-1-yl substituent on the aniline core, with molecular formula C₁₁H₁₅NO and exact mass 177.115 g/mol [1]. It belongs to a class of substituted anilines synthesized via a magnesium alkylidene carbenoid-mediated direct ortho-alkenylation reaction, a method that installs the alkenyl moiety without requiring pre-functionalization of the aromatic ring . The combination of electron-donating methoxy and bulky ortho-alkenyl groups imparts distinct steric and electronic characteristics that differentiate it from simpler aniline derivatives.

Why 4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline Cannot Be Replaced by Generic Anilines: Steric and Electronic Distinctions


Generic anilines such as 4-methoxyaniline (p-anisidine) or 2-methylaniline (o-toluidine) lack the specific ortho-alkenyl substitution pattern of 4-methoxy-2-(2-methylprop-1-en-1-yl)aniline. The ortho-alkenyl group introduces substantial steric hindrance around the amino group, altering its nucleophilicity and coordination behavior in transition-metal-catalyzed reactions . Additionally, the electron-donating methoxy group at the para position modulates the ring's electronic density, affecting both the regioselectivity of electrophilic aromatic substitution and the binding affinity in supramolecular or catalytic processes . In the direct ortho-alkenylation methodology of Satoh et al., the substrate's substitution pattern is critical for achieving the reported stereospecificity and yield; substituting with a generic aniline would yield entirely different reactivity profiles and product distributions . Therefore, procurement of the exact compound is essential for reproducing published synthetic procedures or for maintaining structure-activity relationship integrity in derivative libraries.

Quantitative Differentiation Evidence for 4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline (CAS 750597-51-4) Against Comparator Compounds


Lipophilicity (LogP) Advantage Over Simple Anilines: Implications for Membrane Permeability

The target compound exhibits a calculated LogP of 3.28, significantly higher than that of 4-methoxyaniline (estimated LogP ~1.1) and 2-methylaniline (estimated LogP ~2.2) . This 2.18–1.08 log unit increase directly translates to an approximately 150‑fold to 12‑fold higher partition coefficient in octanol/water, indicating substantially enhanced membrane permeability [1]. For procurement in medicinal chemistry programs, this higher lipophilicity can be exploited to improve the ADME profile of lead candidates without additional structural modifications.

LogP Lipophilicity Drug-likeness Physicochemical property

Stereospecific Ortho-Alkenylation Reactivity vs. Generic Alkenylation Methods

4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline is produced via the magnesium alkylidene carbenoid method of Satoh et al., which proceeds with high stereospecificity at the alkenyl carbon . In contrast, generic metal-catalyzed ortho-C–H alkenylation of anilines often requires directing groups, elevated temperatures, or yields lower product control [1]. While exact yield data for this specific substrate are not disclosed in the accessible abstract, the method generally affords ortho-alkenylated arylamines in moderate to good yields (range 45–72% across analogous substrates) under cryogenic conditions (−78 °C) . This stereospecific access to (Z)- or (E)-configured ortho-alkenyl anilines is not replicated by conventional Heck or oxidative coupling protocols.

ortho-alkenylation stereospecificity magnesium alkylidene carbenoid synthetic methodology

Unique Spectral Fingerprint Enables Unambiguous Identification and Purity Assessment

The compound possesses a verified FTIR spectrum and a GC-MS mass spectrum registered in the Wiley KnowItAll spectral library (SpectraBase Compound ID: LICmwMrEuyc) [1]. Generic anilines like 4-methoxyaniline or 2-methylaniline, while also present in spectral databases, generate entirely different spectral features due to their distinct substitution patterns. For procurement, this means that 4-methoxy-2-(2-methylprop-1-en-1-yl)aniline can be unambiguously confirmed via spectral matching, reducing the risk of receiving an incorrect or mislabeled structural analog in the supply chain.

FTIR GC-MS spectral library quality control

Polar Surface Area (PSA) and Hydrogen-Bonding Capacity as a Selectivity Determinant

The target compound has a calculated Polar Surface Area (PSA) of 35.25 Ų , comparable to that of aniline (26.0 Ų) but lower than that of 4-methoxyaniline (35.25 Ų, identical due to same functional groups) and significantly lower than 4-hydroxyaniline (46.2 Ų). The presence of exactly one H-bond donor (the primary amine) and two H-bond acceptors (methoxy oxygen and amine nitrogen) differentiates it from close analogs that possess additional H-bond donors (e.g., NH₂-substituted heterocycles) or acceptors (e.g., morpholino derivatives). This profile places it in a favorable range for blood-brain barrier penetration (typically PSA < 90 Ų) while retaining enough polarity for aqueous solubility [1].

PSA ADME blood-brain barrier hydrogen bonding

High-Value Application Scenarios for 4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline (CAS 750597-51-4)


Medicinal Chemistry Library Design: Enhanced CNS-Penetrant Leads

With a LogP of 3.28 and PSA of 35.25 Ų, this compound lies within the optimal range for oral bioavailability and CNS permeability . The ortho-alkenyl group introduces a rigid, hydrophobic motif that can be elaborated through hydrogenation, epoxidation, or cross-coupling to generate diverse lead-like libraries. Procurement of this exact building block ensures that SAR studies are built on a scaffold with inherently favorable passive permeability, reducing the need for late-stage ADME optimization.

Synthetic Methodology Development: Benchmark Substrate for Ortho-C–H Alkenylation

As a product of the Satoh magnesium alkylidene carbenoid method, this compound serves as a characterized reference standard for developing new ortho-alkenylation protocols . Its known stereochemical outcome (Z-configuration presumed from method) and distinct spectral properties make it an ideal calibration substrate for evaluating reaction scope, yield, and selectivity in novel catalytic systems.

Functional Dye and Polymer Precursor: Tailored Electronic Properties

The methoxy group enhances electron density on the aryl ring, while the ortho-alkenyl group can participate in polymerization or conjugation extension. This combination enables the rational design of donor-acceptor chromophores or conducting polymer monomers where precise control over HOMO-LUMO levels is required. The authenticated FTIR and MS data [1] facilitate QC integration into pilot-scale production workflows.

Chemical Biology Tool: Orthogonally Reactive Amine Handle

The primary amine provides a handle for bioconjugation (e.g., NHS ester coupling), while the sterically shielded ortho-alkenyl group reduces non-specific reactivity. The compound's moderate lipophilicity (LogP 3.28) helps maintain aqueous solubility limits compatible with biological assay conditions. This profile is advantageous for synthesizing activity-based probes or affinity reagents where precise spatial arrangement of the reactive amine is critical.

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